3-(Aminomethyl)-5-fluorobenzonitrile
Overview
Description
3-(Aminomethyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom at the 3 and 5 positions, respectively, and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by reduction to introduce the aminomethyl group. The nitrile group can be introduced through a Sandmeyer reaction or other cyanation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.
3-(Aminomethyl)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
3-(Aminomethyl)-5-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
3-(Aminomethyl)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties, such as electronegativity and reactivity, compared to its analogs with different halogens or alkyl groups.
Properties
IUPAC Name |
3-(aminomethyl)-5-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJMNZSNQUQTBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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